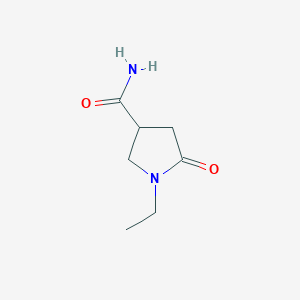

(6-甲基-3-硝基-2-氧代-1H-吡啶-4-基) 2-乙基丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学研究应用

Synthesis and Biological Evaluation of Coumarin Clubbed Thiazines

Scientific Field

Medicinal Chemistry Research

Application Summary

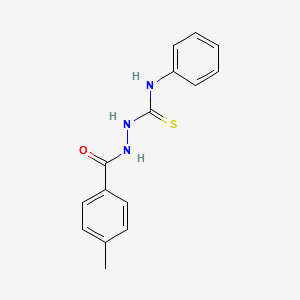

A new series of 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates were synthesized from 6-nitro-4-methyl coumarinyl chloroacetate and 2-amino thiazines .

Experimental Procedures

The structure of the final compounds was confirmed via spectroscopic techniques (IR, 1H NMR, 13C NMR, Mass) and characterization of physical properties .

Results

The final compounds were screened for their antimicrobial, antitubercular, and antioxidant activities. Some compounds demonstrated significant potency against E. coli and C. albicans .

Click Synthesis of Novel 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines

Scientific Field

Anticancer Drug Design

Application Summary

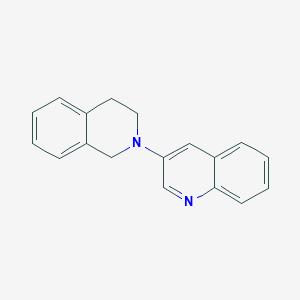

A novel series of 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines were synthesized via the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction .

Experimental Procedures

The structures of the newly synthesized 1,2,3-triazole-6H-indolo[2,3-b]quinoxalines were confirmed on the basis of their elemental analysis and spectral data .

Results

Some of these compounds exhibited significant antiproliferative effects against tested cancer cells, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116), relative to healthy noncancerous control skin fibroblast cells (BJ-1) .

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Scientific Field

Organic Chemistry

Application Summary

The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Experimental Procedures

The electron-poor pyridyl aromatic system in combination with the anion stabilizing carbonyl group in the ortho position facilitated the nucleophilic aromatic substitution .

Results

This research demonstrated the synthetic potential for the replacement of a nitropyridine group .

Biological Potential of Indole Derivatives

Scientific Field

Pharmaceutical Sciences

Application Summary

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Experimental Procedures

Various scaffolds of indole were synthesized and screened for different pharmacological activities .

Results

Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Substituent Effects of Nitro Group in Cyclic Compounds

Scientific Field

Physical Organic Chemistry

Application Summary

The study investigates the effects of the nitro group as a substituent in cyclic compounds .

Experimental Procedures

The electron-accepting character of the nitro group was studied in various cyclic compounds .

Results

The nitro group was found to increase the electron-donating ability of other groups in the molecule .

属性

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-4-8(5-2)12(16)19-9-6-7(3)13-11(15)10(9)14(17)18/h6,8H,4-5H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCVRVSHTPWDRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)

![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)

amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)